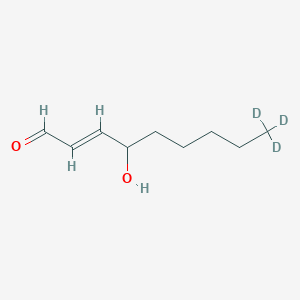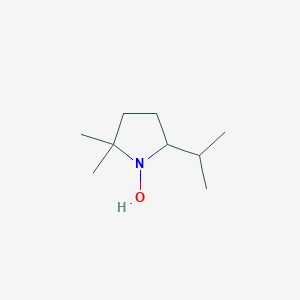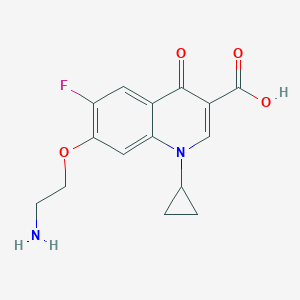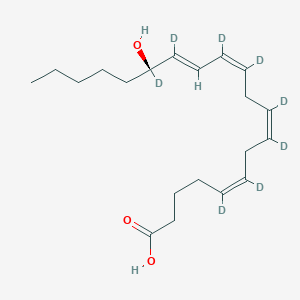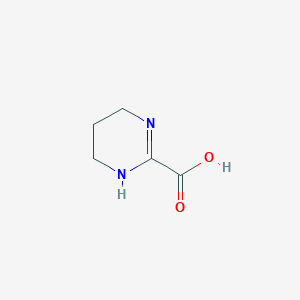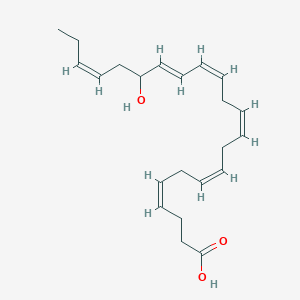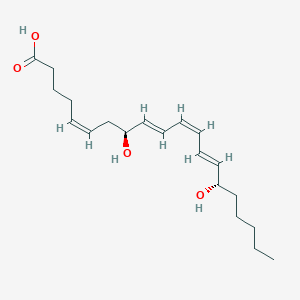
(8S,15S)-DiHETE
概要
説明
(8S,15S)-DiHETE is a dihydroxy fatty acid derived from arachidonic acid. It is a member of the hydroxy and hydroperoxyeicosatetraenoic acids family. This compound is known for its role as a human xenobiotic metabolite and a mouse metabolite, indicating its involvement in various biological processes .
準備方法
(8S,15S)-DiHETE is synthesized through the oxidation of arachidonic acid by lipoxygenases. Specifically, mouse 8S-lipoxygenase metabolizes arachidonic acid to 8S-hydroperoxyeicosatetraenoic acid, which is then reduced to 8S-hydroxyeicosatetraenoic acid . Industrial production methods typically involve the use of specific enzymes and controlled reaction conditions to ensure the desired stereochemistry and purity of the compound .
化学反応の分析
(8S,15S)-DiHETE undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include lipoxygenases and reducing agents. The major products formed from these reactions are hydroperoxyeicosatetraenoic acids and hydroxyeicosatetraenoic acids .
科学的研究の応用
(8S,15S)-DiHETE has several scientific research applications. In chemistry, it is used to study the mechanisms of lipid oxidation and the role of lipoxygenases. In biology, it is investigated for its role in cell signaling and inflammation. In medicine, it is studied for its potential therapeutic effects, particularly in modulating inflammation and pain. Additionally, it has industrial applications in the production of bioactive lipids .
作用機序
The mechanism of action of (8S,15S)-DiHETE involves its interaction with specific molecular targets and pathways. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha), influencing gene expression and metabolic processes. This compound also plays a role in eosinophil chemotaxis, contributing to its effects on inflammation and immune responses .
類似化合物との比較
(8S,15S)-DiHETE is similar to other hydroxy and hydroperoxyeicosatetraenoic acids, such as 8R,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid. its unique stereochemistry (8S,15S) distinguishes it from other isomers, resulting in different biological activities and interactions. Other similar compounds include 5S,15S-dihydroxy-6E,8Z,10Z,13E-eicosatetraenoic acid and 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
特性
IUPAC Name |
(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-HCCKYKKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (8S,15S)-DiHETE differ from its stereoisomer, (8R,15S)-DiHETE, in terms of biological activity?
A: Research indicates that this compound acts as a stereospecific antagonist to (8R,15S)-DiHETE. While (8R,15S)-DiHETE induces hyperalgesia (increased sensitivity to pain) by sensitizing C-fiber mechanoheat nociceptors, this compound counteracts this effect. [, ] This suggests that this compound may compete for the same binding site as its hyperalgesic counterpart, potentially serving as an endogenous modulator of pain perception. [, ]
Q2: What evidence suggests that this compound's effects are receptor-mediated?
A: The stereospecificity observed in the opposing actions of (8R,15S)-DiHETE and this compound strongly suggests the involvement of specific receptors. [, ] The fact that this compound selectively blocks (8R,15S)-DiHETE-induced hyperalgesia but not prostaglandin E2-induced hyperalgesia further supports this notion. [] This points towards distinct mechanisms and potentially separate receptor targets for these mediators of pain signaling.
Q3: Beyond cutaneous nociceptors, does this compound influence other sensory pathways?
A: Yes, studies have shown that this compound also impacts the sensitivity of abdominal visceral afferents, nerve fibers that transmit sensory information from internal organs. [] Specifically, this compound attenuates the response of these afferents to ischemia (reduced blood flow), while its stereoisomer, (8R,15S)-DiHETE, augments it. [] This suggests a broader role for this compound in modulating sensory nerve activity, potentially influencing pain perception in visceral tissues as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


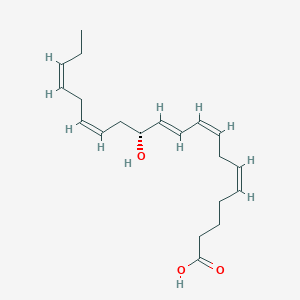
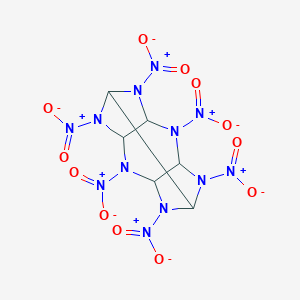
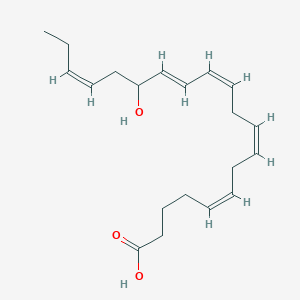
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
